
2,2-Dimethyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyldodecane is an organic compound with the molecular formula C14H30 and a molecular weight of 198.3880 g/mol . It is a branched alkane, specifically a dodecane derivative, where two methyl groups are attached to the second carbon of the dodecane chain . This compound is also known by its IUPAC name, dodecane, 2,2-dimethyl- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyldodecane can be achieved through various organic reactions. One common method involves the reaction of 1-bromodecane with diisopropyl zinc . Another synthetic route includes the reaction of decylmagnesium bromide with 2-bromopropane . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyldodecane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkane into alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are typical for alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The primary product is the unchanged alkane, as reduction reactions are less common for alkanes.
Substitution: Halogenated alkanes, such as 2,2-dimethyl-2-chlorododecane or 2,2-dimethyl-2-bromododecane.
Applications De Recherche Scientifique
2,2-Dimethyldodecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry studies.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a hydrophobic component in pharmaceutical formulations.
Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyldodecane primarily involves its interactions with other molecules due to its hydrophobic nature. It can participate in van der Waals interactions and hydrophobic interactions, influencing the behavior of other compounds in solution. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyldodecane: Another branched alkane with a single methyl group attached to the second carbon of the dodecane chain.
2,2-Dimethylundecane: Similar structure but with one fewer carbon atom in the main chain.
Uniqueness
2,2-Dimethyldodecane is unique due to its specific branching pattern, which can influence its physical and chemical properties. The presence of two methyl groups on the second carbon can affect its boiling point, solubility, and reactivity compared to other similar alkanes.
Propriétés
Numéro CAS |
49598-54-1 |
|---|---|
Formule moléculaire |
C14H30 |
Poids moléculaire |
198.39 g/mol |
Nom IUPAC |
2,2-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3 |
Clé InChI |
ATWISEHEXAEGKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



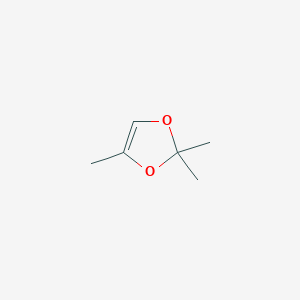
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

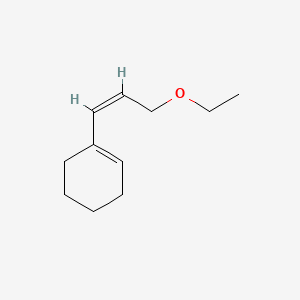
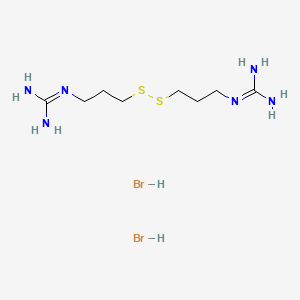
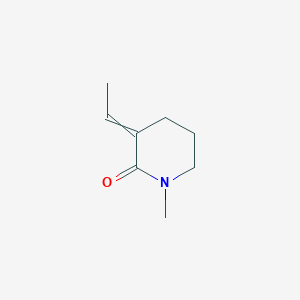
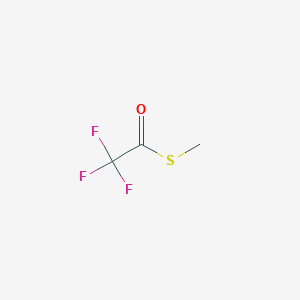

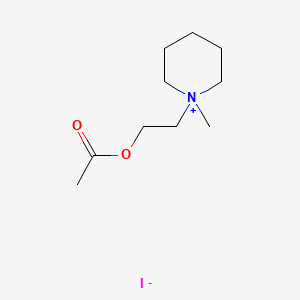
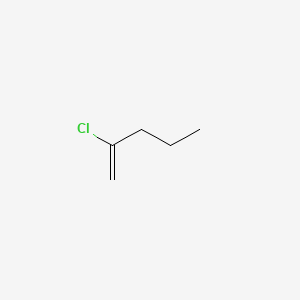
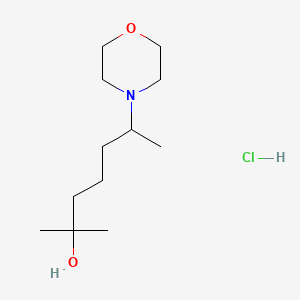
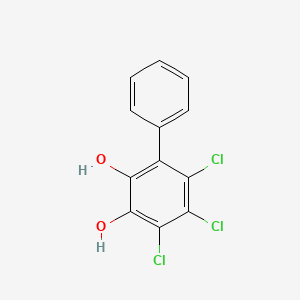
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
